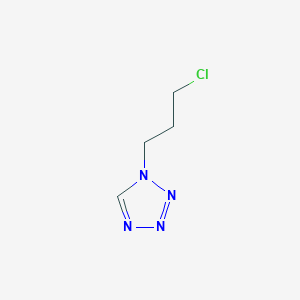

1-(3-Chloropropyl)-1H-tetrazole

Descripción general

Descripción

1-(3-Chloropropyl)-1H-tetrazole is an organic compound that belongs to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the 3-chloropropyl group in this compound adds unique chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures (80-100°C) and may require a catalyst like copper sulfate to enhance the yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chloropropyl)-1H-tetrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1H-tetrazole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50-80°C).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used as oxidizing agents. The reactions are usually performed at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride or sodium borohydride are employed as reducing agents. The reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed:

Nucleophilic Substitution: Products include 1-(3-aminopropyl)-1H-tetrazole, 1-(3-mercaptopropyl)-1H-tetrazole, and 1-(3-alkoxypropyl)-1H-tetrazole.

Oxidation: Tetrazole N-oxides are the primary products.

Reduction: 1-(3-aminopropyl)-1H-tetrazole is the major product.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

1-(3-Chloropropyl)-1H-tetrazole can be synthesized through various methods, often involving the alkylation of tetrazole derivatives. For instance, it has been synthesized by N-alkylation reactions with different alkyl halides, which allows for the introduction of various substituents that can enhance biological activity or alter physical properties .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of tetrazole derivatives, including this compound. Research indicates that derivatives of tetrazole exhibit significant antibacterial and antifungal activities. For example, a series of novel 1-substituted tetrazole derivatives were synthesized and evaluated for their efficacy against various bacterial strains, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli through disc diffusion methods .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have evaluated its cytotoxic effects against different cancer cell lines, including prostate (DU-145) and cervical (HeLa) cancer cells. The results indicate that certain derivatives possess considerable cytotoxic activity, comparable to established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole ring can enhance its potency against cancer cells .

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxicity of various this compound derivatives, compounds were screened against DU-145 and HeLa cell lines using MTT assays. Among the tested compounds, several demonstrated IC50 values significantly lower than those of doxorubicin, indicating their potential as effective anticancer agents. The study highlighted the importance of functional groups in enhancing the biological activity of these compounds .

Case Study 2: Antimicrobial Screening

A comprehensive screening of tetrazole derivatives for antimicrobial activity was conducted where this compound was included. The results showed that certain derivatives exhibited strong inhibition zones against common bacterial strains, suggesting their potential use in developing new antimicrobial therapies .

Material Science Applications

Beyond biological applications, this compound has implications in materials science. Its ability to form coordination complexes with metal ions has been utilized in creating novel catalysts for organic synthesis. For instance, copper(II) complexes with tetrazole ligands have shown effectiveness in catalyzing reactions under mild conditions, making them suitable for green chemistry applications .

Mecanismo De Acción

The mechanism of action of 1-(3-Chloropropyl)-1H-tetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tetrazole ring and the 3-chloropropyl group allows for versatile interactions with various biomolecules, contributing to its biological activity.

Comparación Con Compuestos Similares

- 1-(3-Chloropropyl)-1H-benzimidazole

- 1-(3-Chloropropyl)-1H-benzotriazole

- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate

Comparison: 1-(3-Chloropropyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to benzimidazole and benzotriazole derivatives, the tetrazole ring offers different reactivity and potential for forming hydrogen bonds, making it valuable in drug design and other applications.

Actividad Biológica

1-(3-Chloropropyl)-1H-tetrazole is an organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound is defined by the presence of a chloropropyl group attached to the tetrazole ring. This configuration is believed to enhance its reactivity and biological activity, making it a valuable candidate for drug development and other applications.

The mode of action of this compound is not fully elucidated, but it is hypothesized that the tetrazole group may act as a bioisostere for carboxylic acids, allowing it to interact with biological targets similarly. This suggests potential involvement in various biochemical pathways that are critical for cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and CCRF-CEM (leukemia) demonstrated notable cytotoxic effects. The compound was found to induce cell death in these lines, with IC50 values indicating its potency relative to standard chemotherapy agents like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Agent | Notes |

|---|---|---|---|

| MCF-7 | 25 | Doxorubicin | Significant cytotoxicity observed |

| CCRF-CEM | 20 | Doxorubicin | Complete loss of cell viability at higher concentrations |

Study on Cytotoxicity

A comparative study involving various derivatives of tetrazoles demonstrated that this compound derivatives exhibited enhanced cytotoxicity against cancer cells compared to their non-chlorinated counterparts. Specifically, derivatives with similar structural modifications showed varying degrees of effectiveness against DU-145 (prostate cancer) and HeLa (cervical cancer) cells .

In Vivo Studies

Although most studies have focused on in vitro analyses, preliminary in vivo studies using models such as Galleria mellonella have been initiated to assess toxicity and efficacy. These models provide insights into the compound's behavior in a living organism, potentially paving the way for further pharmacological investigations .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its tetrazole moiety, which is known for good bioavailability. The compound's stability and reactivity can be affected by environmental factors such as pH and temperature, which are crucial during drug formulation and delivery.

Propiedades

IUPAC Name |

1-(3-chloropropyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4/c5-2-1-3-9-4-6-7-8-9/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAFTVJOCVCZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630093 | |

| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136609-56-8 | |

| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136609-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.